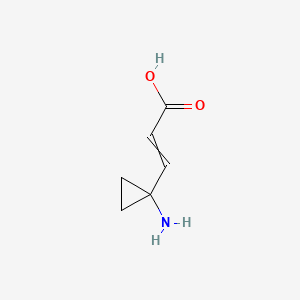
3-(1-Aminocyclopropyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminocyclopropyl)prop-2-enoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to an amino group and a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods used in industrial settings are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminocyclopropyl)prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1-Aminocyclopropyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminocyclopropyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminocyclopropanecarboxylic acid: A related compound with a similar cyclopropyl group but different functional groups.
Acrylic acid: Shares the propenoic acid moiety but lacks the cyclopropyl and amino groups.
Uniqueness
3-(1-Aminocyclopropyl)prop-2-enoic acid is unique due to its combination of a cyclopropyl group, an amino group, and a propenoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
3-(1-aminocyclopropyl)prop-2-enoic acid |
InChI |
InChI=1S/C6H9NO2/c7-6(3-4-6)2-1-5(8)9/h1-2H,3-4,7H2,(H,8,9) |
Clave InChI |
ZVPGNTVIPBYUKE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C=CC(=O)O)N |
Sinónimos |
3-(1-aminocyclopropyl)-2-propenoic acid 3-ACPPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















